4-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)phenol
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Overview
Description
4-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)phenol is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which can significantly influence its chemical and biological properties.
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to a molecule, which can significantly alter the molecule’s properties and interactions .
Biochemical Pathways
The process of trifluoromethylation, which the compound is likely involved in, can affect a wide range of biochemical pathways . The addition of a trifluoromethyl group can alter the properties of a molecule, potentially affecting its interactions and role within various biochemical pathways .
Preparation Methods
The synthesis of 4-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)phenol typically involves the formation of the thiazole ring followed by the introduction of the phenyl and trifluoromethyl groups. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to form the thiazole ring. The phenol group can be introduced through a subsequent substitution reaction .
Chemical Reactions Analysis
4-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, particularly at positions ortho and para to the phenol group.
Coupling Reactions: The phenol group can participate in coupling reactions to form ethers or esters.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial agent.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
What sets 4-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)phenol apart is the presence of the trifluoromethyl group, which can significantly enhance its biological activity and stability .
Properties
IUPAC Name |
4-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NOS/c17-16(18,19)12-5-1-11(2-6-12)15-20-14(9-22-15)10-3-7-13(21)8-4-10/h1-9,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOYHEITKBXVME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C3=CC=C(C=C3)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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